molecular formula C23H28FN3O3S B428329 Ethyl 2-[[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 496777-63-0

Ethyl 2-[[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B428329
CAS No.: 496777-63-0
M. Wt: 445.6g/mol
InChI Key: YYBNCSUUEDHUJF-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound featuring a benzothiophene core fused with a tetrahydro ring system. The molecule contains a 4-(4-fluorophenyl)piperazine moiety linked via an acetylated amino group to the benzothiophene scaffold, with an ethyl ester group at the 3-position. The ethyl ester group may influence solubility and bioavailability, while the fluorine atom on the phenyl ring could enhance metabolic stability and binding affinity through electronic effects.

Properties

IUPAC Name

ethyl 2-[[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O3S/c1-2-30-23(29)21-18-5-3-4-6-19(18)31-22(21)25-20(28)15-26-11-13-27(14-12-26)17-9-7-16(24)8-10-17/h7-10H,2-6,11-15H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBNCSUUEDHUJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3CCN(CC3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and analgesic effects. This article reviews the biological activity of this compound, focusing on its antitumor properties and other pharmacological effects.

Chemical Structure

The compound is characterized by the following structural features:

  • Benzothiophene core : The presence of a benzothiophene moiety contributes to its biological activity.
  • Piperazine ring : This structure is often associated with various pharmacological properties, including antipsychotic and antidepressant effects.
  • Fluorophenyl substitution : The fluorine atom can enhance lipophilicity and bioactivity.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits notable antitumor activity. In particular, it has shown efficacy against breast cancer cell lines (e.g., MCF-7). Key findings include:

  • IC50 Values : The compound has an IC50 range from 23.2 to 49.9 μM in various assays, indicating potent cytotoxicity against cancer cells .
StudyCell LineIC50 (μM)Mechanism of Action
MCF-723.2Induction of apoptosis and cell cycle arrest
SEC-bearing mice-Reduction of tumor mass by 54% compared to control

The compound induces apoptosis in MCF-7 cells, characterized by increased early and late apoptotic cell populations. Flow cytometry results indicate significant cell cycle arrest at the G2/M phase, suggesting interference with cell division processes .

Analgesic Activity

In addition to its anticancer properties, the compound has been evaluated for analgesic activity using the "hot plate" method in animal models. Results indicate that it possesses analgesic effects that exceed those of standard analgesics like metamizole .

In Vitro Studies

In vitro studies have shown that treatment with the compound leads to:

  • Apoptosis Induction : A significant increase in early and late apoptosis was observed after 48 hours of treatment.
  • Cell Cycle Arrest : The compound caused a notable increase in G2/M phase arrest, indicating its potential as a chemotherapeutic agent .

In Vivo Studies

In vivo experiments on tumor-bearing mice revealed:

  • A marked reduction in tumor weight after treatment with the compound.
  • Restoration of normal hematological parameters post-treatment, highlighting its potential to mitigate chemotherapy-induced side effects .

Comparison with Similar Compounds

a) Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate ()

  • Substituent : Pyridine-4-carboxamido group instead of the 4-fluorophenylpiperazine-acetyl moiety.
  • Crystallographic Data : Single-crystal X-ray analysis (T = 296 K) confirms a planar benzothiophene core with a mean C–C bond length of 0.004 Å, suggesting similar rigidity to the target compound .

b) Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate ()

  • Substituent: Phenoxyacetyl group with chloro and methyl substituents.
  • Key Difference : The absence of a piperazine ring may limit interactions with central nervous system (CNS) targets. The chloro and methyl groups could increase lipophilicity (higher LogP) compared to the fluorine-substituted target compound .

c) Ethyl 2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate ()

  • Substituent : Sulfonylpiperidine group instead of fluorophenylpiperazine.

Hypothetical Pharmacological and Physicochemical Properties

Property Target Compound Pyridine Analogue Phenoxyacetyl Analogue Sulfonylpiperidine Analogue
Molecular Weight ~475 g/mol (estimated) 358.43 g/mol 452.94 g/mol 531.61 g/mol
LogP (Lipophilicity) ~3.5 (predicted) ~2.8 ~4.2 ~3.9
Potential Target Serotonin/Dopamine Receptors Unknown (structural focus) Enzyme inhibitors (e.g., kinases) Protease inhibitors

Research Findings and Implications

  • Receptor Affinity: The 4-fluorophenylpiperazine group in the target compound is structurally analogous to ligands of 5-HT₁A and D₂ receptors, suggesting possible CNS activity. This contrasts with the pyridine and phenoxyacetyl analogues, which lack this pharmacophore .
  • Metabolic Stability : Fluorine substitution may reduce cytochrome P450-mediated metabolism compared to chlorinated or sulfonated analogues, as seen in related fluorinated pharmaceuticals .
  • Synthetic Feasibility: The target compound’s piperazine-acetyl linkage requires multi-step synthesis, similar to the sulfonylpiperidine analogue, but with fewer steric challenges than the phenoxyacetyl derivative .

Preparation Methods

Formation of the Benzothiophene Core

The tetrahydrobenzothiophene framework is typically constructed via cyclization reactions. A common approach involves reacting thiophenol derivatives with cyclohexenone or similar dienophiles in the presence of Lewis acids like boron trifluoride etherate. For example, cyclocondensation of 2-mercaptocyclohexanone with ethyl acetoacetate under acidic conditions yields the tetrahydrobenzothiophene-3-carboxylate intermediate.

Reaction Conditions

ParameterDetails
SolventToluene or dichloromethane
CatalystBF₃·Et₂O or p-toluenesulfonic acid
Temperature80–100°C, reflux
Yield65–75% (reported in analogous syntheses)

Acetylation and Amidation

The acetylated amino group is installed through a nucleophilic acyl substitution reaction. The benzothiophene amine reacts with 2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl chloride in anhydrous dichloromethane. Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate the reaction by activating the acyl chloride.

Critical Parameters

ParameterImpact on Reaction
Solvent DrynessPrevents hydrolysis of acyl chloride
Temperature0–5°C to control exothermicity
Reaction Time4–6 hours for >90% conversion

Esterification and Final Modification

The carboxylic acid at the 3-position of the benzothiophene is esterified using ethanol in the presence of sulfuric acid. This step often achieves near-quantitative yields when performed under reflux conditions. Alternative methods employ coupling agents like DCC (dicyclohexylcarbodiimide) for milder esterification.

Purification and Characterization

Chromatographic Techniques

Crude product purification is achieved via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate). High-performance liquid chromatography (HPLC) with a C18 column resolves closely related impurities, particularly regioisomers.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 1.35 (t, J=7.1 Hz, ester CH₃), δ 3.50–3.70 (m, piperazine CH₂), and δ 6.85–7.25 (m, fluorophenyl protons).

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 409.48 [M+H]⁺, consistent with the molecular formula C₂₃H₂₉FN₃O₃S.

Comparative Analysis of Synthetic Routes

A review of patent WO2013035892A1 reveals alternative pathways utilizing Ullmann coupling for piperazine attachment, albeit with lower yields (50–60%) compared to nucleophilic substitution. Similarly, EP2937341A1 highlights microwave-assisted synthesis to reduce reaction times by 40%, though scalability remains a concern.

Yield Optimization Strategies

MethodYieldAdvantagesLimitations
Conventional Stepwise70–75%High reproducibilityLengthy reaction times
Microwave-Assisted65–70%Faster kineticsSpecialized equipment required
One-Pot Synthesis60–65%Reduced purification stepsLower regioselectivity

Industrial-Scale Considerations

Large-scale production faces challenges in maintaining consistent purity due to:

  • Exothermic hazards during acetylation, necessitating jacketed reactors with precise temperature control.

  • Solvent recovery systems to minimize waste in esterification steps. Patent US20190359606A1 proposes a continuous flow system for the final amidation step, improving throughput by 30% .

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